

The Ethnobotanical Legacy and Pharmacological Potential of Cananga Oil: A Technical Guide

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Compound of Interest		
Compound Name:	Cananga oil	
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Abstract

Cananga odorata, commonly known as ylang-ylang, has a rich history of use in traditional medicine across Southeast Asia and the Pacific Islands. Its essential oil, **Cananga oil**, has been empirically utilized for a wide spectrum of ailments, ranging from infectious diseases to inflammatory conditions and mood disorders. This technical guide provides a comprehensive overview of the historical and traditional applications of **Cananga oil**, juxtaposed with modern scientific investigations into its chemical composition and pharmacological activities. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the known signaling pathways through which its active constituents exert their effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of **Cananga oil** and its bioactive compounds.

Introduction: A Legacy of Traditional Healing

The use of Cananga odorata in traditional medicine is deeply rooted in the cultures of its native regions, including Indonesia, the Philippines, and Polynesia.[1] Historically, various parts of the plant, particularly the fragrant flowers, have been employed to treat a multitude of health concerns.



In Indonesia, dried flowers of C. odorata have been traditionally used to treat malaria and related symptoms.[2] The oil has also been used to create a sense of euphoria and reduce sexual anxiety.[2] A recent ethnomedical study in Indonesia documented 42 traditional applications of C. odorata by 36 traditional healers from 28 ethnic groups to manage 18 different diseases, with skin diseases being the most common application.[3][4]

Across the Pacific, Polynesians have infused coconut oil with Cananga flowers for use in massage.[2] In Tonga and Samoa, the bark has been used to prepare infusions for abdominal ailments and as a laxative.[1] Other traditional uses include the treatment of asthma, gout, rheumatism, stomach ailments, headaches, and eye problems.[5][6][7] The leaves are believed to alleviate itching and treat dandruff.[7] This extensive history of traditional use underscores the perceived therapeutic efficacy of **Cananga oil** and provides a strong basis for modern pharmacological investigation.

Phytochemistry: The Chemical Blueprint of Cananga Oil

The therapeutic properties of **Cananga oil** are attributed to its complex mixture of volatile organic compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[2][8] The chemical composition can vary significantly based on the geographical origin, the time of flower harvesting, and the distillation process.[1] Gas chromatography-mass spectrometry (GC-MS) is the standard technique for analyzing the chemical constituents of the essential oil.[9]

Table 1: Representative Chemical Composition of Cananga odorata Essential Oil (Flower)



Compound	Class	Percentage (%)	Reference
Linalool	Monoterpenoid	8.7 - 28.0	[2][7]
β-Caryophyllene	Sesquiterpene	10.7 - 26.8	[2][10]
Germacrene D	Sesquiterpene	7.26 - 15.30	[11]
Benzyl Acetate	Phenylpropanoid	2.82 - 15.63	[11][12]
(E,E)-α-Farnesene	Sesquiterpene	12.6 - 24.80	[2][11]
Benzyl Benzoate	Phenylpropanoid	3.8 - 11.39	[2][13]
Geranyl Acetate	Monoterpenoid	3.42 - 9.46	[12][13]
p-Cresyl Methyl Ether	Phenylpropanoid	Not specified	[14]
Methyl Benzoate	Phenylpropanoid	7.64 - 12.59	[12][13]

Pharmacological Activities: Scientific Validation of Traditional Claims

Modern scientific research has begun to validate many of the traditional uses of **Cananga oil**, demonstrating a broad range of pharmacological activities.

Anti-inflammatory Activity

Cananga oil has demonstrated significant anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, an ethanolic extract of C. odorata showed a significant reduction in inflammation.[15] The essential oil exhibited a strong inhibitory effect on the 15-lipoxygenase enzyme, which is involved in the inflammatory cascade.[7]

Table 2: Quantitative Data on the Anti-inflammatory Activity of Cananga odorata



Assay	Preparation	Dose/Concentr ation	Result	Reference
Carrageenan- induced paw edema	Ethanolic extract	100, 200, 400 mg/kg	Significant inhibition of edema (p<0.001)	[15]
15-lipoxygenase inhibition	Essential oil	0.5 μg/mL	~80% inhibition	[7]
Zymosan- induced arthritis (mice)	Essential oil	100, 200 mg/kg	Reduced leukocyte infiltration and joint edema	[14]
Zymosan- induced arthritis (mice)	Essential oil	200 mg/kg	Reduced IL-6 levels	[16]

Antimicrobial Activity

The essential oil of C. odorata has shown inhibitory effects against a range of pathogenic bacteria and fungi. Methanolic extracts of the leaves have been found to be effective against both Gram-positive and Gram-negative bacteria.[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Cananga odorata Essential Oil

Microorganism	MIC (mg/mL)	Reference
Staphylococcus aureus ATCC 25923	0.23	[7]
Staphylococcus aureus (clinical strain)	0.23	[7]
Bacillus subtilis	0.04	[11]

Antioxidant Activity



Cananga oil and its extracts possess notable antioxidant properties, which are crucial for combating oxidative stress-related diseases.

Table 4: Antioxidant Activity of Cananga odorata Preparations

Assay	Preparation	IC50/EC50 Value	Reference
DPPH radical scavenging	Leaf volatile oil	3.84 mg/mL	[17]
DPPH radical scavenging	Leaf essential oil	19.5 ± 1.25 μg/mL	[3]
DPPH radical scavenging	Flower essential oil (Y2)	1.57 ± 0.08 mg/mL	[18]
Ferric reducing antioxidant power (FRAP)	Flower essential oil (Y2)	EC50 of 0.17 ± 0.04 mg/mL	[18]

Anxiolytic and Neuroprotective Effects

In aromatherapy, ylang-ylang oil is used for its calming and mood-lifting properties.[7] Scientific studies have shown that inhalation of the oil can have anxiolytic effects in mice, potentially through its interaction with the serotonin and dopamine systems. Furthermore, the essential oil has been found to reduce neuropathic pain and associated anxiety in animal models.[2]

Other Bioactivities

Research has also indicated other promising bioactivities of **Cananga oil**, including antidiabetic, antifertility, and insect-repellent effects.[7][13]

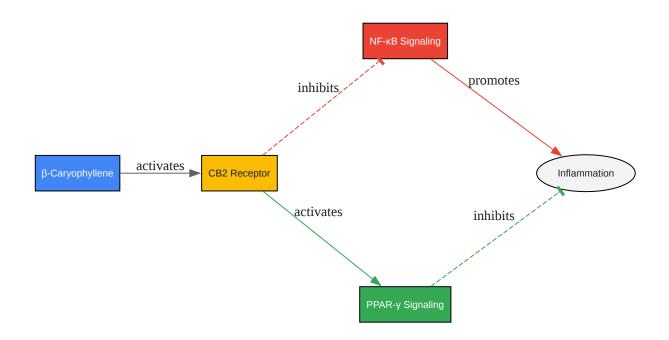
Mechanisms of Action: Elucidating the Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of **Cananga oil** and its active constituents.



Modulation of Inflammatory Pathways

One of the key anti-inflammatory components of **Cananga oil** is β -caryophyllene, a sesquiterpene that acts as a selective agonist of the cannabinoid receptor 2 (CB2).[18] Activation of the CB2 receptor is known to have anti-inflammatory effects.[6] β -caryophyllene has been shown to modulate the nuclear factor-kappa B (NF- κ B) and peroxisome proliferator-activated receptor-gamma (PPAR- γ) signaling pathways, both of which are critical in the inflammatory response.[6][7]



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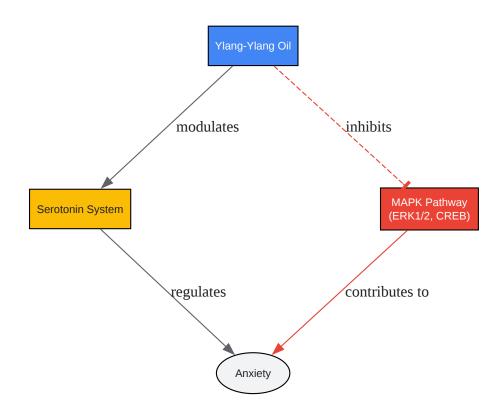
β-Caryophyllene Anti-inflammatory Pathway

Regulation of Neurological Pathways

The anxiolytic effects of ylang-ylang oil have been linked to its ability to modulate the mitogenactivated protein kinase (MAPK) pathway, specifically the ERK1/2/CREB cascade, and the



serotonin system in the brain.[17] In models of neuropathic pain, the oil has been shown to reduce the expression of MAPKs, nitric oxide synthase 2 (NOS2), and phosphorylated p65 (a subunit of NF-kB).[2][5]



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Ylang-Ylang Oil Anxiolytic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction of Essential Oil by Steam Distillation

Objective: To extract volatile compounds from Cananga odorata flowers.

Materials:



- Fresh or dried Cananga odorata flowers
- Steam distillation apparatus
- Distilled water
- Anhydrous sodium sulfate
- Separating funnel
- Glass vials for storage

- The plant material (e.g., 10 kg of flowers) is placed in the distillation flask.
- Steam is generated and passed through the plant material, causing the volatile oils to evaporate.
- The mixture of steam and oil vapor is condensed by cooling.
- The resulting hydrosol (a mixture of oil and water) is collected.
- The essential oil, being less dense, separates from the water and is collected using a separating funnel.
- Anhydrous sodium sulfate is added to the collected oil to remove any residual water.
- The pure oil is stored in airtight, dark glass vials at a low temperature to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the chemical constituents of the essential oil.

Apparatus:



- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness)
- Helium as carrier gas

- The essential oil sample is diluted in a suitable solvent (e.g., hexane) to a concentration of 1% (v/v).
- 1 μL of the diluted sample is injected into the GC inlet in split mode.
- The oven temperature is programmed to increase gradually (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the different components based on their boiling points.
- The separated components then enter the mass spectrometer, where they are ionized and fragmented.
- The resulting mass spectrum of each component is compared with a reference library (e.g., NIST, Wiley) to identify the compound.
- The relative percentage of each component is calculated from the peak area in the chromatogram.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of the Cananga oil extract.

Materials:

- Cananga odorata extract
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- Methanol
- Ascorbic acid or Trolox as a positive control



- 96-well microplate
- Microplate reader

- Prepare a series of dilutions of the Cananga oil extract in methanol.
- Add a fixed volume of the DPPH solution to each well of the microplate.
- Add the different concentrations of the extract to the wells. A control well contains only DPPH and methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =
 [(Abs_control Abs_sample) / Abs_control] x 100
- The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) is determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

Objective: To determine the lowest concentration of **Cananga oil** that inhibits the visible growth of a microorganism.

Materials:

- Cananga odorata essential oil
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)



- 96-well microplate
- Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
- Resazurin or other viability indicator (optional)

- Perform a serial two-fold dilution of the Cananga oil in the broth medium in the wells of a 96well plate.
- Add a standardized inoculum of the microorganism to each well.
- Include a positive control (broth with inoculum, no oil) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the oil at which no visible growth of the microorganism is observed. The addition of a viability indicator can aid in the visualization of microbial growth.

Conclusion and Future Directions

The historical use of **Cananga oil** in traditional medicine has provided a valuable roadmap for modern scientific inquiry. The evidence presented in this guide demonstrates that Cananga odorata is a rich source of bioactive compounds with significant therapeutic potential, particularly in the areas of inflammation, microbial infections, and neurological disorders. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further research.

Future investigations should focus on:

- Elucidating the detailed molecular mechanisms of action for a wider range of the oil's bioactivities.
- Conducting clinical trials to validate the traditional uses and preclinical findings in human subjects.



- Standardizing the chemical profile of **Cananga oil** for consistent therapeutic efficacy.
- Developing novel drug delivery systems to enhance the bioavailability and targeted delivery
 of the active constituents.

By bridging the gap between traditional knowledge and modern science, the full therapeutic potential of **Cananga oil** can be unlocked, offering new avenues for the development of effective and natural-based medicines.

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